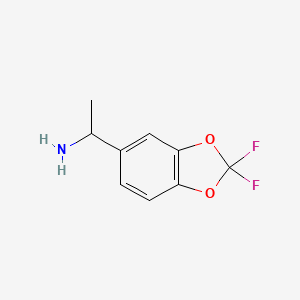

1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZYJRRTOSMVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(O2)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with ethanamine under specific conditions. One common method involves the use of a catalyst such as potassium fluoride in the presence of a suitable solvent . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine can be contextualized by comparing it to related benzodioxole- and amine-containing compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Fluorination Effects: The 2,2-difluoro substitution on the benzodioxole ring (present in the target compound and ) enhances metabolic stability and electron density compared to non-fluorinated analogs like MBDB or compound 5c.HCl .

Amine Functionality :

- The primary ethanamine group in the target compound distinguishes it from secondary amines like MBDB or cyclopropane-carboxylic acid derivatives . This primary amine may improve solubility but reduce blood-brain barrier penetration relative to N-methylated analogs.

Biological Activity: Entactogen-like activity in MBDB suggests benzodioxole-amine hybrids interact with serotonin receptors. However, fluorination in the target compound could modulate receptor affinity or selectivity. Antitrypanosomal derivatives (e.g., compound 5c.HCl ) highlight the benzodioxole scaffold’s versatility, though fluorination may alter toxicity profiles.

Biological Activity

The compound 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine is a member of the benzodioxole family, known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine can be represented as follows:

- Molecular Formula : C11H12F2N2O3

- Molecular Weight : 270.22 g/mol

- SMILES Notation : OC(C1(C2=CC3=C(C=C2)OC(F)(O3)F)CC1)=O

This compound features a benzodioxole moiety substituted with difluoromethyl groups, which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

Antitumor Activity

Preliminary studies suggest that derivatives of benzodioxole exhibit antitumor properties. For instance, compounds structurally related to benzodioxoles have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR . The specific activity of 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine in this context remains to be fully elucidated.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties. For example, studies on related benzodioxole derivatives indicated significant inhibition of inflammatory markers in vitro and in vivo models . The mechanism often involves modulation of cytokine production and signaling pathways.

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective potential of benzodioxole derivatives. Compounds in this class have been reported to attenuate neuronal cell death in models of neurodegeneration . This suggests that 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine may also offer protective effects against neurotoxicity.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF and EGFR | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotective | Decreased neuronal apoptosis |

Case Study 1: Antitumor Efficacy

A study evaluated the effect of various benzodioxole derivatives on cancer cell lines. The results showed that certain modifications to the benzodioxole structure enhanced cytotoxicity against breast cancer cells. While specific data on 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine was not included, its structural similarity suggests it may exhibit comparable effects.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, a related compound demonstrated significant reduction in paw swelling and joint inflammation. This was attributed to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Further research is needed to confirm if 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine shares this mechanism.

Q & A

Q. What are the established synthetic routes for 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine, and what key reaction parameters require optimization?

- Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, Pd/C-mediated hydrogenation of azide intermediates (e.g., azide 72b) yields amines with ~83% efficiency after purification via column chromatography (CH₂Cl₂/CH₃OH 19:1 v/v) . Key parameters include solvent choice (e.g., dichloroethane for stability), reaction time (2–12 hours), and catalyst loading. Optimization should focus on minimizing side products (e.g., over-reduction) by adjusting temperature and hydrogen pressure .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve the benzodioxol ring conformation and fluorine positions (mean C–C bond accuracy: 0.002 Å; R factor: 0.045) .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent integration and coupling patterns, particularly for difluoro and ethanamine moieties .

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (theoretical MW: ~215.6 g/mol). Cross-validation across techniques ensures purity and structural fidelity .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., dihydroorotate dehydrogenase, relevant to antiviral studies) using spectrophotometric monitoring of NADH/NAD⁺ conversion . Cell viability assays (MTT or resazurin) in cancer or microbial lines can assess cytotoxicity. Dose-response curves (IC₅₀ calculations) and positive controls (e.g., known inhibitors) are critical for validation .

Advanced Research Questions

Q. How can computational methods address bioactivity data gaps for this compound?

- Methodological Answer : Perform molecular docking to predict binding affinities to targets like DHODH or GPCRs, using software such as AutoDock Vina. Validate predictions with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess ligand-protein stability. Compare results with structurally similar benzodioxol derivatives (e.g., 2-phenyl-1-benzofuran-7-amine analogs) to infer activity .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

- Methodological Answer :

- Re-examine sample purity : Contaminants (e.g., residual solvents) may distort NMR/IR spectra. Use preparative HPLC (C18 column, CH₃CN/H₂O gradient) for repurification .

- Polymorph analysis : Differing crystal packing (e.g., monoclinic vs. orthorhombic systems) can alter spectral properties. Generate multiple crystal forms via solvent recrystallization and compare XRD patterns .

- Advanced NMR techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments, while ¹⁹F NMR detects fluorine-environment variations .

Q. How can reaction mechanisms for derivatives of this amine be elucidated?

- Methodological Answer :

- Isotopic labeling : Introduce ¹³C or ²H at the ethanamine chain to track bond cleavage/formation via NMR or mass spectrometry .

- Kinetic studies : Monitor intermediates via stopped-flow UV-Vis spectroscopy (e.g., during Schiff base formation with aldehydes). Determine rate constants under varying pH and temperature .

- DFT calculations : Use Gaussian 16 to model transition states and compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.